

FT-IR Analysis of 2-Bromo-5-fluorobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-5-fluorobenzoic acid

Cat. No.: B182561

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of **2-Bromo-5-fluorobenzoic acid**. This document details the characteristic vibrational frequencies, a standard experimental protocol for analysis, and a logical workflow for obtaining and interpreting the spectral data. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Core Data Presentation: FT-IR Spectral Data Summary

The FT-IR spectrum of **2-Bromo-5-fluorobenzoic acid** is characterized by specific absorption bands that correspond to the vibrational modes of its functional groups. The table below summarizes the expected key vibrational frequencies and their assignments. These assignments are based on the analysis of similar benzoic acid derivatives and general principles of infrared spectroscopy.^{[1][2][3]}

Wavenumber Range (cm ⁻¹)	Intensity	Vibrational Mode Assignment	Functional Group
3300 - 2500	Broad, Strong	O-H stretch (in hydrogen-bonded dimer)	Carboxylic Acid
~1700	Strong	C=O stretch	Carboxylic Acid
~1600 & ~1475	Medium to Strong	C=C aromatic ring stretches	Aromatic Ring
~1300	Medium	In-plane O-H bend coupled with C-O stretch	Carboxylic Acid
~1250	Strong	C-O stretch coupled with in-plane O-H bend	Carboxylic Acid
~1100	Medium to Strong	C-F stretch	Aryl Fluoride
~930	Broad, Medium	Out-of-plane O-H bend (dimer)	Carboxylic Acid
~880 - 800	Medium to Strong	C-H out-of-plane bend	Aromatic Ring
Below 700	Medium	C-Br stretch	Aryl Bromide

Experimental Protocol: FT-IR Analysis via KBr Pellet Method

A standard and reliable method for obtaining the FT-IR spectrum of solid **2-Bromo-5-fluorobenzoic acid** is the Potassium Bromide (KBr) pellet technique.^[4] This method involves embedding the solid sample in a KBr matrix, which is transparent to infrared radiation in the typical analysis range.

Materials and Equipment:

- Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 FT-IR)^{[5][6][7]}

- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- **2-Bromo-5-fluorobenzoic acid** (analytical grade)
- Potassium Bromide (KBr), FT-IR grade, desiccated
- Spatula
- Infrared lamp (optional, for drying)

Procedure:

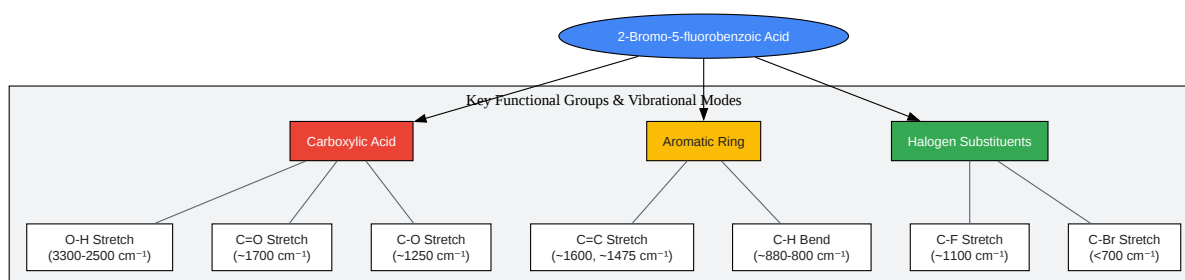
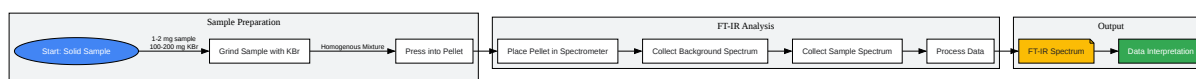
- **Drying:** Gently dry the **2-Bromo-5-fluorobenzoic acid** sample and the KBr powder to remove any residual moisture, which can interfere with the spectrum (especially in the O-H stretching region). This can be done in a desiccator or under a gentle infrared lamp.
- **Sample Preparation:** Weigh out approximately 1-2 mg of **2-Bromo-5-fluorobenzoic acid** and 100-200 mg of KBr.
- **Grinding:** Add the KBr to the agate mortar and grind it to a very fine, consistent powder. Add the **2-Bromo-5-fluorobenzoic acid** to the mortar and continue to grind the mixture for several minutes until it is homogenous. The goal is to reduce the particle size of the sample and disperse it evenly within the KBr matrix.
- **Pellet Formation:** Transfer a portion of the homogenous powder into the pellet-forming die. Assemble the die and place it in the hydraulic press.
- **Pressing:** Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet. A transparent pellet indicates good dispersion and small particle size.
- **Data Acquisition:** Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
- **Spectral Collection:** Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. Collect the background spectrum of

the empty sample holder. Then, collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).

- **Data Processing:** The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations: Workflows and Molecular Relationships

The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical relationships between the key vibrational modes of **2-Bromo-5-fluorobenzoic acid**.



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